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Compound of Interest

(S)-Pyrrolidin-3-ylmethanol
Compound Name:
hydrochloride

Cat. No.: B578605

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (S)-Pyrrolidin-3-ylmethanol
hydrochloride (CAS No. 1316087-88-3), a chiral building block of significant interest in
medicinal chemistry and drug development. This document details its chemical identity,
physical properties, and analytical characterization methods. Furthermore, it presents a
representative experimental protocol for its application in the synthesis of Dipeptidyl Peptidase-
4 (DPP-4) inhibitors, a class of drugs used in the management of type 2 diabetes. This guide is
intended to serve as a valuable resource for researchers and scientists engaged in the design
and synthesis of novel therapeutic agents.

Chemical Identification and Properties

(S)-Pyrrolidin-3-ylmethanol hydrochloride is a chiral pyrrolidine derivative valued for its
utility as a versatile synthetic intermediate. Its stereochemistry and functional groups make it an
important starting material for the synthesis of complex molecules with specific biological
activities.
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Identifier Value Source

CAS Number 1316087-88-3 [1]12]13]

[(3S)-pyrrolidin-3-
IUPAC Name _ [4]
yllmethanol;hydrochloride

Molecular Formula CsH12CINO [3][4]
Molecular Weight 137.61 g/mol [3114]
SMILES C1CNC[C@H]1CO.Cl [3]
InChi Key RPSPXNVYBCMWAR- (4]

JEDNCBNOSA-N

Physical Properties

Property Value Source
Appearance Off-white to pale beige solid [4]
Melting Point 174-176 °C [4]

Slightly soluble in water;

Solubility soluble in methanol and [4]
DMSO
Hygroscopicity Hygroscopic [4]

Analytical Characterization

A thorough analytical characterization is crucial for confirming the identity and purity of (S)-
Pyrrolidin-3-ylmethanol hydrochloride. The primary methods employed are Nuclear
Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry
(MS).

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.researchgate.net/publication/358446348_Pyrrolidine_Derivatives_as_Anti-diabetic_Agents_Current_Status_and_Future_Prospects
https://pmc.ncbi.nlm.nih.gov/articles/PMC4360159/
https://www.chemscene.com/1316087-88-3.html?productObj=CS-0053246
https://www.smolecule.com/products/s826973
https://www.chemscene.com/1316087-88-3.html?productObj=CS-0053246
https://www.smolecule.com/products/s826973
https://www.chemscene.com/1316087-88-3.html?productObj=CS-0053246
https://www.smolecule.com/products/s826973
https://www.chemscene.com/1316087-88-3.html?productObj=CS-0053246
https://www.smolecule.com/products/s826973
https://www.smolecule.com/products/s826973
https://www.smolecule.com/products/s826973
https://www.smolecule.com/products/s826973
https://www.smolecule.com/products/s826973
https://www.benchchem.com/product/b578605?utm_src=pdf-body
https://www.benchchem.com/product/b578605?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b578605?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

NMR spectroscopy provides detailed information about the molecular structure. The proton (*H)

and carbon-13 (33C) NMR spectra exhibit characteristic signals corresponding to the pyrrolidine

ring and the hydroxymethyl group.[4]

1H NMR Chemical Shift o ] ]
(DMSO-ds) (bpm) Multiplicity Integration Assignment
~9.3 (broad) s 2H NH2*

~4.8 (broad) S 1H OH

3.3-3.5 m 2H CH2-OH

2.8-3.2 m 4H CH2-N

~2.5 m 1H CH

1.6-2.0 m 2H CH:

13C NMR (DMSO-ds) Chemical Shift (ppm) Assignment

~64.0 CH2-OH
~45.0, ~46.0 CHz-N
~38.0 CH
~28.0 CH:z

2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.
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Characteristic Absorption

Functional Group Source
(cm~)

O-H Stretch 3200-3600 (broad) [4]

N-H Stretch ~3000 (broad) [4]

C-H Stretch 2800-3000

C-O Stretch 1000-1200

2.3. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of
the molecule. For the free base of (S)-Pyrrolidin-3-ylmethanol, the molecular ion peak is
observed at m/z 101.1.[4]

m/z Interpretation Source
101.1 [M]* (free base) [4]

70.1 [M - CH20H]*

57.1 [M - CH20H - CH3s]*

Application in Synthesis: A Representative Protocol

(S)-Pyrrolidin-3-yImethanol hydrochloride is a key starting material in the synthesis of
various pharmaceutical compounds, most notably Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[4]
These inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes.
The following is a representative, multi-step protocol for the synthesis of a fluorinated
pyrrolidine-based DPP-4 inhibitor, illustrating the utility of (S)-Pyrrolidin-3-ylmethanol
hydrochloride.

3.1. Experimental Workflow
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Step 1: Protection of Amine
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Caption: Synthetic workflow for a DPP-4 inhibitor.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b578605?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b578605?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

3.2. Detailed Methodologies

Step 1: N-Boc Protection of (S)-Pyrrolidin-3-ylmethanol

To a stirred solution of (S)-Pyrrolidin-3-ylmethanol hydrochloride (1.0 eq) in
dichloromethane (DCM, 10 volumes) at 0 °C is added triethylamine (EtsN, 2.2 eq). Di-tert-butyl
dicarbonate (Boc20, 1.1 eq) dissolved in DCM (2 volumes) is then added dropwise. The
reaction mixture is allowed to warm to room temperature and stirred for 12 hours. Upon
completion, the reaction is quenched with water, and the organic layer is separated, washed
with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to
yield the Boc-protected intermediate.

Step 2: Mesylation of the Hydroxyl Group

The Boc-protected alcohol (1.0 eq) is dissolved in DCM (10 volumes) and cooled to 0 °C.
Triethylamine (1.5 eq) is added, followed by the dropwise addition of methanesulfonyl chloride
(MsCl, 1.2 eq). The reaction is stirred at O °C for 2 hours. The mixture is then washed with cold
water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford the
mesylated intermediate, which is often used in the next step without further purification.

Step 3: Nucleophilic Fluorination

The crude mesylate (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF, 10 volumes).
Tetrabutylammonium fluoride (TBAF, 1.5 eq, 1M solution in THF) is added, and the mixture is
heated to reflux for 16 hours. After cooling to room temperature, the solvent is removed under
reduced pressure. The residue is taken up in ethyl acetate, washed with water and brine, dried,
and concentrated. The crude product is purified by column chromatography on silica gel to give
the fluorinated pyrrolidine derivative.

Step 4: Boc Deprotection

The N-Boc protected fluoropyrrolidine (1.0 eq) is dissolved in a solution of 4M HCI in 1,4-
dioxane (10 volumes) and stirred at room temperature for 4 hours. The solvent is evaporated
under reduced pressure to yield the hydrochloride salt of the fluorinated pyrrolidine.

Step 5: Amide Coupling to form the DPP-4 Inhibitor
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To a solution of the appropriate carboxylic acid precursor for the target DPP-4 inhibitor (1.0 eq)
in dimethylformamide (DMF, 10 volumes) are added HATU (1.1 eq) and diisopropylethylamine
(DIPEA, 3.0 eq). The mixture is stirred for 10 minutes before adding the fluoropyrrolidine
hydrochloride salt (1.2 eq). The reaction is stirred at room temperature for 12 hours. The
reaction mixture is then diluted with ethyl acetate and washed successively with saturated
sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous
sodium sulfate, filtered, and concentrated. The final compound is purified by preparative HPLC
to yield the target DPP-4 inhibitor.

Logical Relationships in Drug Discovery

The development of novel therapeutics often follows a structured pipeline, from initial concept
to a potential drug candidate. The use of building blocks like (S)-Pyrrolidin-3-ylmethanol
hydrochloride is a critical component of this process.

Discovery Phase

(S)-Pyrrolidin-3-ylmethanol
Hydrochloride ildi
Y Key Building Block Optimization Phase Development Phase
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Caption: Drug discovery and development pipeline.

Conclusion

(S)-Pyrrolidin-3-ylmethanol hydrochloride is a fundamentally important chiral building block
with well-defined chemical and physical properties. Its utility in the stereoselective synthesis of
complex molecules, particularly in the development of DPP-4 inhibitors, underscores its
significance in modern medicinal chemistry. This guide provides essential data and a
representative synthetic protocol to aid researchers in leveraging this valuable compound in
their drug discovery and development endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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